3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone

Fluorinated building blocks Lipophilicity modulation SAR analog design

Procure 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone to leverage its distinct tetrafluoroethoxy group for precise lipophilicity tuning (LogP increase 0.106–0.416 vs. CF₃O analog) and enhanced fluorine density (4F). Its PFAS-classified structure makes it an essential reference for environmental LC-MS/MS methods. As a pre-functionalized building block, it eliminates in-house fluorination steps, reducing synthesis time and minimizing hazardous reagent exposure. For polymer applications, the higher fluorine loading per monomer unit directly translates into measurable differences in surface energy and hydrophobicity.

Molecular Formula C11H10F4O2
Molecular Weight 250.19 g/mol
CAS No. 1443342-53-7
Cat. No. B7996756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone
CAS1443342-53-7
Molecular FormulaC11H10F4O2
Molecular Weight250.19 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC(=CC=C1)OC(C(F)F)(F)F
InChIInChI=1S/C11H10F4O2/c1-2-9(16)7-4-3-5-8(6-7)17-11(14,15)10(12)13/h3-6,10H,2H2,1H3
InChIKeyPSDQFJXTJKDJJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3′-(1,1,2,2-Tetrafluoroethoxy)propiophenone (CAS 1443342-53-7) | Technical Profile and Procurement Baseline


3′-(1,1,2,2-Tetrafluoroethoxy)propiophenone is a fluorinated aromatic ketone with the molecular formula C₁₁H₁₀F₄O₂, characterized by a 1,1,2,2-tetrafluoroethoxy substituent at the 3′-position of the propiophenone scaffold . Its tetrafluoroethoxy moiety distinguishes it from the more common trifluoromethoxy (–OCF₃) and unsubstituted propiophenone analogs, conferring a distinct fluorination density that alters key physicochemical properties relevant to medicinal chemistry and materials development . This compound is classified as a PFAS (per- and polyfluoroalkyl substance) and is commercially available at 97% purity from multiple reputable suppliers [1]. Systematic evaluation of this compound for a research or industrial program requires understanding how its specific substitution pattern influences measurable outcomes relative to structurally proximate alternatives.

Why 3′-(1,1,2,2-Tetrafluoroethoxy)propiophenone Cannot Be Replaced by Its Trifluoromethoxy or Unsubstituted Analogues


Substituting 3′-(1,1,2,2-tetrafluoroethoxy)propiophenone with a generic fluorinated propiophenone or its unsubstituted 3′-hydroxy precursor introduces measurable deviations in molecular weight, lipophilicity, and fluorination density that directly impact synthetic route feasibility and physicochemical behavior in target assays . The tetrafluoroethoxy group contains four fluorine atoms versus three in the trifluoromethoxy analog, resulting in an increased molecular weight of 250.19 g/mol compared to 218.17 g/mol for 3′-(trifluoromethoxy)propiophenone—a non-trivial 32 Da difference that alters both analytical detection limits and the steric/electronic environment of the aromatic ring [1]. Furthermore, this compound carries a PFAS classification that may trigger distinct regulatory handling and disposal requirements relative to non-fluorinated or less-fluorinated alternatives, a factor that procurement decisions must account for in jurisdictions with evolving PFAS restrictions [2]. The quantitative evidence below establishes the specific, verifiable differences that preclude simple substitution.

Quantitative Differentiation of 3′-(1,1,2,2-Tetrafluoroethoxy)propiophenone Against Closest Structural Analogs


Fluorine Atom Count and Molecular Weight: Distinguishing Tetrafluoroethoxy from Trifluoromethoxy and Unsubstituted Scaffolds

3′-(1,1,2,2-Tetrafluoroethoxy)propiophenone contains four fluorine atoms in its side chain, whereas the closest analogous commercial fluorinated propiophenone, 3′-(trifluoromethoxy)propiophenone (CAS 574731-00-3), contains only three fluorine atoms [1]. This difference in fluorination density is reflected in the respective molecular weights: 250.19 g/mol for the tetrafluoroethoxy derivative versus 218.17 g/mol for the trifluoromethoxy analog, a quantifiable 32.02 Da increase [1].

Fluorinated building blocks Lipophilicity modulation SAR analog design

Lipophilicity (Calculated LogP): Comparing Partitioning Behavior of Tetrafluoroethoxy vs. Trifluoromethoxy Analogs

The calculated partition coefficient (LogP) for 3′-(1,1,2,2-tetrafluoroethoxy)propiophenone is 3.516, whereas the corresponding 3′-(trifluoromethoxy)propiophenone analog has a calculated LogP of 3.41 and an XLogP value of 3.1 [1][2]. The tetrafluoroethoxy substitution yields a measurable 0.106 increase in LogP compared to the trifluoromethoxy comparator based on comparable computational models, and a larger increase of 0.416 relative to the XLogP estimate [2].

Lipophilicity ADME prediction Membrane permeability

Synthetic Route Considerations: Tetrafluoroethoxy vs. Hydroxy Precursor Availability and Step Economy

3′-(1,1,2,2-Tetrafluoroethoxy)propiophenone can be synthesized via reaction of 3′-hydroxypropiophenone with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst, according to vendor synthetic descriptions . This route installs the fluorinated ether functionality directly onto the pre-formed propiophenone scaffold. In contrast, accessing the same tetrafluoroethoxy substitution pattern on a propiophenone core from alternative starting materials (e.g., 3-bromo- or 3-iodo-propiophenone) would require additional synthetic steps, introducing both labor and material costs that are not incurred when the compound is procured as a pre-synthesized building block .

Fluorinated synthon Building block Late-stage functionalization

Hazard Classification: Comparative GHS Profile Against Unsubstituted 3′-Hydroxypropiophenone

3′-(1,1,2,2-Tetrafluoroethoxy)propiophenone carries GHS07 classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), requiring standard laboratory precautions including ventilation and personal protective equipment . In contrast, the unsubstituted 3′-hydroxypropiophenone precursor (CAS 13103-80-5) is reported as non-toxic at room temperature in vendor documentation, though it may produce harmful gases upon thermal decomposition .

Laboratory safety Chemical handling GHS classification

PFAS Classification: Regulatory Distinction from Non-Fluorinated and Lower-Fluorine Analogues

3′-(1,1,2,2-Tetrafluoroethoxy)propiophenone is classified as a PFAS (per- and polyfluoroalkyl substance) according to the SAS safer alternative chemicals database, based on the presence of the tetrafluoroethoxy group containing a –CF₂–CF₂– moiety [1]. This classification does not apply to the unsubstituted 3′-hydroxypropiophenone (no fluorine atoms) or to non-fluorinated propiophenone derivatives. For the 3′-(trifluoromethoxy) analog, PFAS classification status varies by jurisdictional definition; the –OCF₃ group may or may not be captured under specific regulatory frameworks depending on whether a –CF₃ moiety is considered a perfluoroalkyl group [2]. The tetrafluoroethoxy group, containing a –CF₂– sequence, unambiguously meets most PFAS definitions.

PFAS Regulatory compliance Chemical procurement

Application Scenarios for 3′-(1,1,2,2-Tetrafluoroethoxy)propiophenone Based on Quantified Differentiation


SAR Expansion in Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity

When a medicinal chemistry program has established a baseline SAR with 3′-(trifluoromethoxy)propiophenone-containing leads (LogP ≈ 3.1–3.4), 3′-(1,1,2,2-tetrafluoroethoxy)propiophenone provides a quantifiable 0.106–0.416 LogP increase [1]. This incremental lipophilicity shift allows exploration of membrane permeability and target engagement trade-offs without altering the propiophenone core scaffold, making it suitable for systematic ADME optimization in central nervous system or intracellular target programs where increased partitioning is desired . The additional fluorine atom also introduces steric differentiation that may mitigate metabolic liabilities associated with the trifluoromethoxy analog.

Fluorinated Building Block Procurement for Multi-Step Synthesis with Step-Economy Requirements

Research groups executing multi-step syntheses of complex fluorinated molecules benefit from procuring 3′-(1,1,2,2-tetrafluoroethoxy)propiophenone as a pre-functionalized building block, bypassing the need for in-house tetrafluoroethoxy group installation . This eliminates one or more synthetic steps relative to routes starting from 3′-hydroxypropiophenone or halogenated propiophenone intermediates, reducing overall campaign timelines and minimizing exposure to fluorinating reagents that may pose safety or compatibility challenges with downstream sensitive functionality [1].

Analytical Method Development and Reference Standard Preparation for PFAS Monitoring

The unambiguous PFAS classification of 3′-(1,1,2,2-tetrafluoroethoxy)propiophenone, driven by its –CF₂–CF₂– moiety , positions it as a relevant reference compound for analytical method development targeting fluorinated aromatic ketones in environmental or industrial monitoring programs. Its molecular weight (250.19 g/mol) and distinct fluorine signature differentiate it from the more common 3′-(trifluoromethoxy)propiophenone (218.17 g/mol) in mass spectrometric detection, enabling its use as an internal standard or calibration compound in PFAS-targeted LC-MS/MS workflows where resolution of structurally similar fluorinated analytes is critical [1].

Materials Science and Polymer Chemistry Requiring Defined Fluorination Density

In polymer and materials applications where fluorination density directly correlates with surface energy, hydrophobicity, or dielectric properties, the tetrafluoroethoxy group provides a distinct fluorine loading (4 fluorine atoms per monomer unit) compared to the trifluoromethoxy analog (3 fluorine atoms) [1]. This quantifiable difference in fluorine content per repeating unit translates to measurable variations in material properties such as water contact angle, refractive index, and thermal stability, making 3′-(1,1,2,2-tetrafluoroethoxy)propiophenone a specific tool for tuning fluoropolymer or fluorinated small-molecule material characteristics when precise fluorine stoichiometry is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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